molecular formula C3H7ClN2 B122081 2-Aminopropanenitrile hydrochloride CAS No. 72187-91-8

2-Aminopropanenitrile hydrochloride

Cat. No.: B122081
CAS No.: 72187-91-8
M. Wt: 106.55 g/mol
InChI Key: WJGQCCPNVRCAQI-UHFFFAOYSA-N
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Description

2-Aminopropanenitrile hydrochloride: is an organic compound with the molecular formula C3H7ClN2. It is a derivative of 2-aminopropanenitrile, where the nitrile group is bonded to a hydrochloride salt. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Propanenitrile: One common method involves the amination of propanenitrile using ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

    Hydrochloride Formation: The resulting 2-aminopropanenitrile is then treated with hydrochloric acid to form 2-aminopropanenitrile hydrochloride. This step is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Aminopropanenitrile hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various amines.

    Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted nitriles.

Scientific Research Applications

Chemistry: 2-Aminopropanenitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of heterocyclic compounds and as a building block in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is investigated for its role in drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. It is also utilized in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. The pathways involved include nucleophilic attack on electrophilic centers and coordination with transition metals.

Comparison with Similar Compounds

    Aminoacetonitrile: This compound has a similar nitrile group but differs in the length of the carbon chain.

    Propanenitrile: A simpler nitrile compound without the amino group.

Uniqueness: 2-Aminopropanenitrile hydrochloride is unique due to its combination of an amino group and a nitrile group, along with the presence of a hydrochloride salt. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-aminopropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509760
Record name 2-Aminopropanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72187-91-8
Record name 72187-91-8
Source DTP/NCI
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Record name 2-Aminopropanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopropanenitrile hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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